![molecular formula C11H20N2O2 B1378915 1-Amino-5-Boc-5-aza-spiro[2.4]heptane CAS No. 1290627-06-3](/img/structure/B1378915.png)

1-Amino-5-Boc-5-aza-spiro[2.4]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

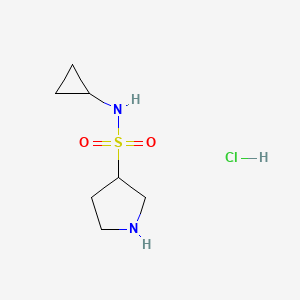

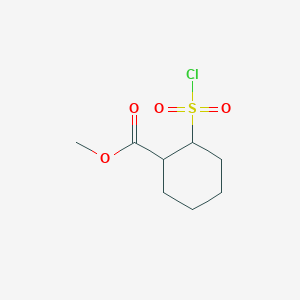

1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a chemical compound with the CAS Number: 1290627-06-3. Its molecular weight is 212.29 and its IUPAC name is tert-butyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate .

Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a colorless liquid. It should be stored at 0-8°C .Applications De Recherche Scientifique

Stereoselective Synthesis

A direct and facile synthesis of highly functional 5-aza-spiro[2.4]heptanes, valuable for drug discovery, was developed via catalytic asymmetric 1,3-dipolar cycloaddition, showcasing the compound's utility in constructing complex molecular architectures with stereochemical control (Tang-Lin Liu et al., 2011).

Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of bioactive 5-aza-spiro[2.4]heptanes with high functionality and up to three contiguous all-carbon quaternary stereogenic centers, achieved by Cu(I)-catalyzed asymmetric endo-selective 1,3-dipolar cycloaddition, indicating its role in creating bioactive structures with defined stereochemistry (Tang-Lin Liu et al., 2015).

Fluorinated Building Blocks

Research has been conducted on synthesizing fluorinated analogs based on the spiro[3.3]heptane motif, important in medicinal chemistry for their three-dimensional shape and unique fluorine substitution patterns, highlighting the compound's versatility in drug design (Anton V. Chernykh et al., 2016).

Aza-Henry Reaction Applications

The Aza-Henry reaction of isatin ketimines with methyl 4-nitrobutyrate was used to synthesize spiro[piperidine-3,3′-oxindoles], demonstrating the compound's utility in creating spirocyclic structures with high diastereoselectivity and enantioselectivity, relevant for pharmaceutical synthesis (M. Holmquist et al., 2015).

Building Blocks for Drug Discovery

Novel scaffolds inspired by bioactive natural products, including spiro structures, have been designed for drug discovery, showcasing the compound's application as a versatile building block for synthesizing potential therapeutic agents (I. D. Jenkins et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-13)6-8(11)12/h8H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXFYOHHOPHYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-5-Boc-5-aza-spiro[2.4]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)

![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)